3-Amino-5-methylbenzisoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,1-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIAHUYNERAZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(ON=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Amino 5 Methylbenzisoxazole
Classical Synthetic Routes to 3-Amino-5-methylbenzisoxazole
Traditional syntheses of the 3-aminobenzisoxazole scaffold, which can be adapted for the 5-methyl derivative, primarily rely on the construction of the isoxazole (B147169) ring from appropriately substituted benzene (B151609) precursors. These methods are often robust and well-documented, forming the foundation of benzisoxazole chemistry.
Cyclization Reactions Employing Specific Precursors
The formation of the 3-aminobenzisoxazole core is typically accomplished via intramolecular cyclization, where the key N-O bond is formed. Two principal classes of precursors are employed for the synthesis of the 5-methyl derivative: ortho-halo-benzonitriles and ortho-hydroxyaryl ketoximes.
One established route begins with a 2-halo-5-methylbenzonitrile, typically 2-fluoro-5-methylbenzonitrile (B33194). This precursor undergoes a nucleophilic aromatic substitution (SNAr) reaction with an acetophenone (B1666503) oxime or a related oxime, followed by an acid-mediated cyclization to yield the 3-aminobenzisoxazole ring system. fau.edunih.gov The use of a polymer-bound oxime, such as the Kaiser oxime resin, has been shown to be an effective solid-phase adaptation of this method. fau.edu
A second major classical approach involves the cyclization of an o-hydroxyaryl ketoxime. clockss.orgchim.it For the target molecule, the required precursor is 2-hydroxy-5-methylacetophenone oxime . This intermediate can be cyclized through dehydration. The hydroxyl group of the oxime is typically converted into a good leaving group, which is then displaced by the neighboring phenolic oxygen. chim.it A variety of reagents can facilitate this transformation, including phosphorus-based reagents (e.g., PPh₃/DDQ) and acid anhydrides (e.g., trifluoroacetic anhydride, Tf₂O). clockss.orgmdpi.com However, this method requires careful control of reaction conditions to prevent a competitive Beckmann rearrangement, which would lead to the isomeric 2-methylbenzoxazole. chim.it
Multi-Step Synthesis Pathways and Their Optimization
The classical approaches are inherently multi-step pathways that require careful optimization for efficiency and yield. The synthesis starting from 2-fluoro-5-methylbenzonitrile, for instance, involves the preparation of the substituted benzonitrile, its reaction with an oxime, and the final cyclization. Optimization of the nucleophilic substitution step has been studied, exploring the impact of different bases and temperatures. For example, in the reaction of 2-fluorobenzonitrile (B118710) with a fluorous oxime tag, potassium tert-butoxide (t-BuOK) was found to be a more effective base than lithium hexamethyldisilazide (LiHMDS) or 1,8-diazabicycloundec-7-ene (DBU). researchgate.net
The subsequent cyclization step also requires optimization. In a solid-phase synthesis, it was found that a mixture of trifluoroacetic acid (TFA) and water at 55 °C provided efficient cyclitive removal from the resin, yielding the 3-aminobenzisoxazole product in high purity. fau.edu For substrates with sensitive functional groups, such as nitriles, reducing the reaction time can improve purity at the cost of a modest drop in yield. fau.edu
Table 1: Optimization of Nucleophilic Aromatic Substitution for Benzisoxazole Synthesis Precursors
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOK | DMF | 55 | 1 | 92 |
| 2 | t-BuOK | THF | 55 | 1 | 85 |
| 3 | LiHMDS | DMF | 55 | 1 | 45 |
| 4 | DBU | DMF | 55 | 1 | <10 |
| 5 | K₂CO₃ | DMF | 55 | 1 | <10 |
| Data adapted from studies on the reaction of 2-fluorobenzonitrile with a fluorous oxime tag, demonstrating the effect of the base on the SNAr reaction yield. researchgate.net |
Modern and Sustainable Approaches in this compound Synthesis
Contemporary synthetic chemistry emphasizes the development of sustainable and efficient methods. This includes the application of green chemistry principles, the use of advanced catalytic systems, and the design of one-pot reactions to minimize waste and operational complexity.
Green Chemistry Principles and Catalyst Application
The principles of green chemistry, such as the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of heterocyclic compounds. scirp.orgrsc.org Microwave-assisted organic synthesis (MAOS) is a prominent green technique that often leads to shorter reaction times, higher yields, and increased product purity. ijnrd.orgnih.gov For example, a solvent-free, microwave-assisted synthesis of 2,5-disubstituted benzoxazoles from 2-amino-4-methylphenol (B1222752) has been reported, showcasing an environmentally benign protocol that could be conceptually adapted for benzisoxazole synthesis. scienceandtechnology.com.vn This method uses iodine as an oxidant and is complete within minutes. scienceandtechnology.com.vn
The use of novel catalysts is another cornerstone of modern synthesis. While not reported specifically for this compound, related heterocycle syntheses have employed various advanced catalysts. These include:
Iron-catalyzed hydrogen transfer for the redox condensation of o-hydroxynitrobenzenes with alcohols to form 2-substituted benzoxazoles. organic-chemistry.org
Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides. organic-chemistry.org
Cellulose-derived carbon-supported Platinum (Pt/c-C) nanocatalysts for the chemoselective hydrogenation of 2-nitroacylbenzenes to 2,1-benzisoxazoles under mild conditions. mdpi.com
Magnetic nanoparticle-supported ionic liquids as recyclable catalysts for the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov
Furthermore, fluorous synthesis, which employs fluorous tags to simplify purification by fluorous solid-phase extraction (F-SPE), represents another green strategy that has been successfully applied to the synthesis of 3-aminobenzisoxazoles. researchgate.netresearchgate.net
One-Pot Synthesis Techniques for Enhanced Efficiency
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. A notable one-pot procedure for the synthesis of 3-aminobenzisoxazoles involves the reaction of a 2-halo- or 2-nitrobenzonitrile (B147312) with N-hydroxyacetamide in the presence of potassium tert-butoxide. thieme-connect.de This process combines the initial nucleophilic substitution with a base-catalyzed intramolecular cyclization and deacetylation in a single flask. thieme-connect.de
Solid-phase synthesis, as mentioned earlier, can also be considered a highly efficient technique analogous to one-pot methods. By immobilizing a precursor on a resin, multiple reaction steps can be carried out, followed by a final cyclitive-cleavage step that releases the pure product, streamlining the entire process. fau.edu
Control of Regioselectivity and Stereoselectivity in this compound Formation
Regioselectivity
A significant challenge in the synthesis of benzisoxazoles is controlling the regiochemistry of the ring formation, particularly when isomeric products are possible. The synthesis of this compound requires the selective formation of the 1,2-benzisoxazole (B1199462) ring over the isomeric 2,1-benzisoxazole or the rearranged benzoxazole (B165842).
The choice of starting material and reaction pathway is the primary determinant of regioselectivity. For instance, starting from a 2-hydroxy-5-methylbenzonitrile (B3042131) or a 2-fluoro-5-methylbenzonitrile inherently directs the cyclization to form a 3-substituted-1,2-benzisoxazole.
A more nuanced control of regioselectivity has been demonstrated in the cyclization of o-hydroxyaryl ketoximes. A study developed a tunable system using bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) that can selectively produce either 3-substituted-1,2-benzisoxazoles or 2-substituted-benzoxazoles from the same ketoxime precursor. clockss.org
For 1,2-Benzisoxazole (desired product): The reaction is performed in the presence of a base (Et₃N). The base prevents the Beckmann rearrangement, and the cyclization proceeds via an intramolecular nucleophilic substitution of the activated oxime hydroxyl by the phenoxide. clockss.org
For Benzoxazole (isomer): The reaction is run under base-free conditions. This promotes a cascaded Beckmann rearrangement of the ketoxime followed by intramolecular cyclization of the resulting amide intermediate to form the benzoxazole isomer. clockss.org
Another elegant study explored the competition between direct N-O bond formation and a Tiemann-type rearrangement from a common 1,2,4-oxadiazol-5(4H)-one precursor. researchgate.netnih.gov The phenolate-induced reaction could lead to either the 3-aminobenzisoxazole (via N-O cyclization) or the 2-aminobenzoxazole (B146116) (via rearrangement). researchgate.netnih.gov The selectivity was found to be influenced by steric and electronic factors of the substituents, and interestingly, the addition of tetrabutylammonium (B224687) chloride (TBACl) was found to efficiently promote the Tiemann-type rearrangement, favoring the formation of the 2-aminobenzoxazole isomer. researchgate.netnih.govresearchgate.net
Table 2: Regioselective Synthesis from o-Hydroxyaryl Ketoximes
| Precursor | Reagent System | Product | Pathway | Yield (%) |
| o-Hydroxyaryl Ketoxime | BTC / TPPO | 2-Substituted Benzoxazole | Beckmann Rearrangement | 85 |
| o-Hydroxyaryl Ketoxime | BTC / TPPO / Et₃N | 3-Substituted 1,2-Benzisoxazole | SNi-type Cyclization | 86 |
| Data adapted from Li et al., demonstrating tunable cyclization based on the presence or absence of a base. clockss.org |
Stereoselectivity
The molecule this compound itself is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a factor in its direct synthesis. However, the benzisoxazole scaffold is often used to prepare chiral molecules through subsequent stereoselective transformations.
Of particular note is the catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles. Research has shown that these compounds can be reduced with hydrogen using a chiral ruthenium catalyst, such as {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl. This reaction proceeds via a reductive cleavage of the N–O bond to form an intermediate imine, which is then asymmetrically hydrogenated to afford chiral α-substituted o-hydroxybenzylamines with moderate enantioselectivity (up to 57% ee). The presence of an acylating agent is crucial to trap the resulting chiral primary amine and prevent catalyst poisoning. While this reaction transforms the benzisoxazole rather than forming it, it highlights how the core structure can be a substrate in stereoselective synthesis, yielding valuable chiral building blocks.
Purification and Isolation Protocols for Research-Grade this compound
The primary method for purifying 3-aminobenzisoxazole derivatives is flash chromatography. nih.gov The choice of stationary and mobile phases is critical for achieving high purity.
Normal-Phase Chromatography: This is the most common technique employed.
Stationary Phase: Silica (B1680970) gel (e.g., Silica HP 30 μm) is typically used. nih.gov
Mobile Phase (Eluent): A mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) is commonly used. nih.gov The ratio is optimized to achieve good separation. For similar heterocyclic compounds, dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) mixtures are also utilized. nih.gov
Reversed-Phase Chromatography: For compounds that are difficult to separate on silica gel, reversed-phase chromatography offers an alternative.
Stationary Phase: A C18-functionalized silica gel (e.g., C18-HP 30 μm) is the standard choice. nih.gov
Mobile Phase (Eluent): A gradient of water (H₂O) and methanol (MeOH) is typically employed. nih.gov
Post-Chromatography Processing: After chromatographic separation, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. The resulting solid can be further dried under a high vacuum to remove any residual solvent. In some cases, recrystallization from a suitable solvent system can be performed to obtain a highly crystalline product, although specific solvent systems for this compound are not detailed in the surveyed literature. For related compounds, isolation as an HCl salt by treatment with hydrochloric acid followed by concentration is also a reported method. fau.edu
The table below outlines the common purification protocols.
| Technique | Stationary Phase | Typical Eluent System | Reference |
| Normal-Phase Flash Chromatography | Silica Gel | n-Hexane / Ethyl Acetate | nih.gov |
| Normal-Phase Flash Chromatography | Silica Gel | Dichloromethane / Methanol | nih.gov |
| Reversed-Phase Flash Chromatography | C18-functionalized Silica | Water / Methanol | nih.gov |
| Post-reaction Workup | Ion-Exchange Resin | 2 M NH₃ in MeOH, then 1N HCl | fau.edu |
Chemical Reactivity and Transformation Pathways of 3 Amino 5 Methylbenzisoxazole
Reactions Involving the Amino Functionality of 3-Amino-5-methylbenzisoxazole
The amino group at the 3-position of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is characteristic of primary aromatic amines, participating in condensation, acylation, and alkylation reactions.
Schiff Base Formation and Condensation Reactions
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). rroij.comresearchgate.net This reaction typically proceeds under acid or base catalysis with the application of heat. rroij.com The formation of Schiff bases is a versatile method for introducing a wide array of substituents, which can significantly alter the chemical and biological properties of the parent molecule.
For instance, the reaction of this compound with various aromatic aldehydes can lead to the formation of the corresponding N-benzylidene-5-methylbenzisoxazol-3-amine derivatives. These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be refluxed for several hours to ensure completion. mdpi.com The resulting Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| This compound | Aldehyde/Ketone | Schiff Base | Acid/Base catalysis, Heat |
| This compound | Aromatic Aldehyde | N-aryl-5-methylbenzisoxazol-3-amine | Ethanol, Reflux |
Acylation and Alkylation Strategies
The nucleophilic amino group of this compound is susceptible to acylation by reacting with acylating agents such as acyl chlorides and acid anhydrides. This reaction, often carried out in the presence of a base to neutralize the hydrogen halide byproduct, results in the formation of N-acylated derivatives. These amides are generally stable compounds and the acyl group can be chosen to introduce specific functionalities or to act as a protecting group.
Electrophilic and Nucleophilic Substitutions on the Benzisoxazole Core of this compound
The benzisoxazole ring system, while aromatic, exhibits distinct reactivity towards electrophilic and nucleophilic substitution reactions. The presence of the amino and methyl groups on the benzene (B151609) portion of the molecule influences the regioselectivity of these substitutions. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the isoxazole (B147169) ring itself can be susceptible to nucleophilic attack under certain conditions.
In electrophilic aromatic substitution reactions, such as nitration or halogenation, the substitution pattern is dictated by the directing effects of the existing substituents. The amino group at position 3 and the methyl group at position 5 will influence where the electrophile adds to the benzene ring. rsc.org
Nucleophilic aromatic substitution on the benzisoxazole core is less common but can occur, particularly if there are strong electron-withdrawing groups present on the ring or if a good leaving group is located at a suitable position. youtube.com The reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.com
Ring-Opening and Rearrangement Reactions of the this compound Heterocycle
The isoxazole ring within the this compound structure can undergo ring-opening reactions under various conditions, such as treatment with strong bases or reducing agents. rsc.org These reactions can lead to the formation of different heterocyclic or open-chain structures. For example, reductive cleavage of the N-O bond is a common transformation for isoxazoles, often yielding β-amino enones or related compounds.
Rearrangement reactions of the benzisoxazole system can also be induced, sometimes by thermal or photochemical means. These rearrangements can lead to the formation of isomeric structures, such as benzoxazoles or other heterocyclic systems. The specific outcome of these reactions is highly dependent on the reaction conditions and the substitution pattern on the benzisoxazole ring.
Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org this compound can be utilized as a substrate in these reactions in several ways. The amino group can be a handle for directing group-assisted C-H activation, or the benzisoxazole ring can be functionalized with a leaving group (e.g., a halogen) to participate in standard cross-coupling protocols like Suzuki, Heck, or Sonogashira reactions. eie.grmdpi.comsioc-journal.cn
For example, if a bromo or iodo substituent were introduced onto the benzisoxazole ring, it could readily participate in a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new C-C bond. nih.gov Similarly, the amino group itself can be a coupling partner in Buchwald-Hartwig amination reactions. eie.gr
| Coupling Reaction | Catalyst | Reactants | Bond Formed |
| Suzuki Coupling | Palladium | Halogenated this compound, Boronic acid | C-C |
| Heck Coupling | Palladium | Halogenated this compound, Alkene | C-C |
| Sonogashira Coupling | Palladium/Copper | Halogenated this compound, Terminal alkyne | C-C |
| Buchwald-Hartwig Amination | Palladium | This compound, Aryl halide | C-N |
Derivatization and Functionalization of the Methyl Group at Position 5
The methyl group at position 5 of the benzisoxazole ring offers another site for chemical modification. While typically less reactive than the amino group, it can be functionalized through various synthetic strategies. For instance, radical halogenation could introduce a haloalkyl group, which can then be subjected to further nucleophilic substitution reactions.
Oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde, significantly altering the electronic nature of the benzisoxazole system and providing a new handle for further derivatization, such as esterification or amide bond formation.
Synthesis and Structure Activity Relationship Sar Studies of 3 Amino 5 Methylbenzisoxazole Derivatives and Analogues
Design and Synthesis of Novel Substituted Benzisoxazole Analogues
The generation of novel 3-amino-5-methylbenzisoxazole analogues relies on diverse and adaptable synthetic strategies. A primary approach involves the construction of the benzisoxazole ring system, which can be achieved through several established methods. These include forming the key C–O or N–O bond via the cyclization of appropriately substituted aryl oximes. chim.it Another powerful technique is the [3+2] cycloaddition reaction, where arynes react with in situ-generated nitrile oxides to form the benzisoxazole core under mild conditions. nih.govorganic-chemistry.org This method is particularly useful as it tolerates a wide variety of functional groups, enabling the creation of diverse analogues. nih.gov
For instance, a general and efficient three-step method has been reported for the synthesis of analogues like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride. niscpr.res.in This process involves the in situ formation of an oxime from a substituted ketone, followed by internal cyclization and hydrolysis. niscpr.res.in Once the core benzisoxazole scaffold is synthesized, further diversification can be achieved. For example, a series of novel benzoxazole-benzamide conjugates linked by a 2-thioacetamido group were designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). acs.org Similarly, new amide derivatives of benzisoxazole have been synthesized and evaluated as potential multi-target antipsychotic agents. nih.gov These synthetic efforts highlight a common design strategy: modifying substituents on the benzisoxazole ring system to modulate biological activity and target-binding affinity.
Exploration of Mechanistic SAR in this compound Analogues
Understanding the relationship between the molecular structure of this compound analogues and their biological activity is crucial for rational drug design. Mechanistic SAR studies focus on how specific structural modifications influence the underlying interactions with biological targets.
The electronic and steric properties of substituents on the benzisoxazole ring system play a defining role in the molecule's reactivity and biological function. The methyl group at the 5-position, for example, is an electron-donating group which can influence the electron density of the aromatic ring.
In broader studies of related heterocyclic compounds, it has been observed that substituents dramatically influence activity. For instance, in one study of benzoxazole (B165842) analogues, compounds bearing a 5-chlorobenzoxazole (B107618) moiety generally exhibited better cytotoxic activity compared to their 5-methyl analogues. acs.org The chloro group is electron-withdrawing and has a different size (van der Waals radius) than a methyl group, demonstrating how both electronic and steric properties can be tuned to alter biological outcomes.
Specific structural changes to benzisoxazole analogues have been directly correlated with their biological effects, providing insight into their mechanism of action. SAR studies reveal that even minor modifications can lead to significant changes in potency and selectivity.
For example, in the development of potential anticancer agents, the nature of amide substituents on benzisoxazole derivatives was found to be critical. nih.gov The introduction of a morpholine (B109124) or pyrrolidine (B122466) ring was suggested to contribute to inhibitory activity, possibly due to the basicity of these groups. nih.gov Conversely, attaching an electron-withdrawing difluorophenyl ring also resulted in moderate antiproliferation, indicating that activity could be modulated by influencing the electronic properties of the side chain. nih.gov
A study on benzoxazole-benzamide conjugates provided further SAR insights. acs.org It was found that a cyclohexyl substituent on the amide portion generally led to more active compounds than a phenyl or substituted phenyl group. acs.org Furthermore, acyl hydrazide derivatives often showed higher inhibitory activity than their benzamide (B126) counterparts, highlighting the importance of the linker and terminal functional groups in mediating biological interactions. acs.org
These findings can be summarized in the following table, which illustrates the relationship between structural modifications and observed activity in related benzisoxazole/benzoxazole analogues.
| Core Scaffold/Analogue Series | Structural Modification | Observed Biological Effect | Potential Mechanistic Implication |
| Benzoxazole-benzamide conjugates | Substitution of 5-methyl with 5-chloro | Generally increased cytotoxic activity acs.org | Altered electronic properties and binding interactions |
| Benzoxazole-benzamide conjugates | Cyclohexyl amide vs. Phenyl amide | Cyclohexyl group led to more active compounds acs.org | Improved hydrophobic interactions or optimal fit in binding pocket |
| Benzisoxazole derivatives | Addition of morpholine/pyrrolidine ring | Increased antiproliferative activity nih.gov | Basicity of the ring may facilitate key interactions |
| Benzisoxazole derivatives | Addition of difluorophenyl ring | Moderate antiproliferative activity nih.gov | Electron-withdrawing nature influences target binding |
| Benzoxazole-benzamide conjugates | Acyl hydrazide vs. Benzamide linker | Acyl hydrazides showed higher activity acs.org | Different hydrogen bonding capacity and conformational flexibility |
Combinatorial Approaches to Generate this compound Derivative Libraries
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed to generate large libraries of related compounds. These libraries allow for high-throughput screening to rapidly identify derivatives with desired biological activities.
One reported strategy involves a solution-phase parallel synthesis to create a diverse 72-member library of benzisoxazoles. acs.orgnih.gov This was achieved by first synthesizing a set of key 3-substituted benzisoxazole building blocks. acs.orgnih.gov These core structures were then diversified using a range of reactions, including acylation, sulfonylation, and metal-catalyzed cross-coupling. acs.orgnih.gov This approach allows for the systematic introduction of functional diversity at multiple points on the benzisoxazole scaffold. acs.org
The synthesis of the initial building blocks can be accomplished using modern methods like the [3+2] cycloaddition of nitrile oxides with arynes, which is amenable to creating a variety of starting materials. nih.gov By reacting a common benzisoxazole core, such as one containing a reactive amine or a halide handle, with a diverse set of reagents in a parallel format, a large number of unique analogues can be produced quickly. acs.orgnih.gov This strategy accelerates the discovery process by enabling the simultaneous exploration of multiple SAR questions, such as the optimal substituents at different positions of the benzisoxazole ring for a specific biological target.
Computational and Theoretical Investigations of 3 Amino 5 Methylbenzisoxazole
Electronic Structure and Molecular Orbital Analysis of 3-Amino-5-methylbenzisoxazole
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons and the nature of chemical bonds within this compound.
Analysis of the bond lengths in the related compound, 3-amino-5-methylisoxazole (B124983), reveals the significant influence of the amino group's position on the electron density distribution within the isoxazole (B147169) ring. researchgate.net In the crystal phase, the conjugation between the lone pair of electrons on the amino group's nitrogen atom and the endocyclic double bond is a key feature. researchgate.net Studies on similar amino-substituted heterocycles, like 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, show that the bond length between the ring and the exocyclic amino group has a partial double bond character. nih.gov This delocalization of electrons is crucial for the molecule's stability and reactivity.
Molecular Orbital (MO) theory provides further insights. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. For instance, in a study of a related thiadiazole, the calculated HOMO-LUMO energy gap was found to be 5.52 eV, suggesting its potential reactivity. nih.gov Similar analyses for this compound would map out the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.
Natural Bond Orbital (NBO) analysis is another powerful tool that elucidates electron delocalization. In studies of related triazole-thione compounds, NBO analysis revealed that electronic delocalization from non-bonding lone-pair orbitals to neighboring anti-bonding orbitals contributes significantly to the stability of different isomers. jcchems.com This type of analysis for this compound would quantify the stabilizing interactions between the amino group and the benzisoxazole ring system.
Table 1: Representative Bond Lengths in Isoxazole Derivatives from X-ray Crystallography and DFT Calculations Note: Data for illustrative purposes based on related structures, as specific data for this compound was not available.
| Bond | Typical Length (Å) in 3-amino-5-methylisoxazole researchgate.net | Typical Length (Å) in Isoxazolo[4,5-b]pyridin-3-amine researchgate.net |
| C-NH₂ (exocyclic) | >1.36 | 1.343 |
| C=N (endocyclic) | --- | 1.315 |
| N-O (endocyclic) | --- | 1.452 |
Quantum Chemical Calculations of Reaction Mechanisms and Transition States Involving this compound
Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions. These calculations can identify the structures of transition states and determine the activation energies, providing a detailed understanding of reaction kinetics and mechanisms.
For example, theoretical studies on the isomerization reactions of compounds like 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been conducted using DFT (with functionals like B3LYP and M06-2X) and more accurate methods like CBS-QB3. jcchems.com These studies calculate the energy profile of the reaction, and the kinetic rate constants can be estimated using Transition State Theory (TST). jcchems.com Such calculations can elucidate the favorability of different reaction pathways. For the conversion of an amine to an imine tautomer in 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, the reaction path and transition state were computed, revealing a high energy barrier of 44.48 kcal/mol, indicating that the amine form is highly stable. nih.gov
Applying these methodologies to this compound could elucidate the mechanisms of its synthesis, degradation, or its interactions with biological targets. For instance, it is known to be an intermediate in the degradation of the antibiotic sulfamethoxazole. sigmaaldrich.comchemicalbook.com Quantum chemical calculations could model the enzymatic or photocatalytic steps involved in its formation and subsequent breakdown, identifying key intermediates and transition states.
Conformational Analysis and Tautomeric Equilibrium Studies of this compound
Molecules can often exist in different spatial arrangements (conformations) or as readily interconverting structural isomers (tautomers). Computational methods are crucial for determining the relative stabilities of these different forms.
Conformational Analysis: The exocyclic amino group in this compound can undergo an inversion motion. A detailed computational study on the closely related 3-aminoisoxazole predicted a double-well potential for this −NH₂ inversion. nih.gov This motion leads to two equivalent energy minima separated by a planar transition state. nih.gov The energy barrier for this inversion was calculated to be approximately 5.1 kJ mol⁻¹, a value comparable to that in similar molecules like 2-aminooxazole and aniline. nih.gov This low energy barrier means the inversion happens rapidly, leading to observable effects in its rotational spectrum. nih.gov A similar conformational flexibility would be expected for the amino group in this compound.
Tautomeric Equilibrium: Tautomerism is a key phenomenon in many heterocyclic compounds. For isoxazole derivatives, keto-enol tautomerism is particularly relevant. rsc.org Computational studies on 3- and 5-hydroxyisoxazole have investigated this equilibrium in both the gas phase and in aqueous solution. rsc.org For this compound, amino-imino tautomerism is possible. The equilibrium between these forms can be highly dependent on the solvent environment. nih.gov Computational models, including both continuum solvation models and methods using explicit solvent molecules, can predict the relative Gibbs free energies of the tautomers to determine which form is dominant under specific conditions. mdpi.com For instance, studies on 6-amino-5-benzyl-3-methylpyrazin-2-one estimated the tautomeric equilibrium constant by comparing its ultraviolet spectrum with those of N- and O-methylated derivatives that "lock" the molecule into one tautomeric form. ffame.org This combined experimental and computational approach is powerful for quantifying tautomeric preferences.
Molecular Docking and Ligand-Receptor Interaction Modeling for this compound Derivatives (Mechanistic Insight)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in rational drug design for understanding mechanistic insights at the molecular level.
Derivatives of heterocyclic structures similar to this compound have been extensively studied using molecular docking to explore their potential as therapeutic agents. For example, docking studies on novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were used to investigate their inhibitory potential against the α-amylase enzyme. nih.gov These studies identify the key amino acid residues in the protein's active site that interact with the ligand and calculate a binding affinity or docking score, which estimates the strength of the interaction. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.
In one study, various 3-amine substituted-azaindazoles were docked into the Pheripheral Benzodiazepine Receptor (PBR) and Murine double minutes-2 (MDM2) receptor. jocpr.com The results revealed specific binding interactions with active site amino acids like LEU43, GLN109, and ILE141, with binding energies ranging from -257 to -286 kcal/mol. jocpr.com
For derivatives of this compound, docking studies could be employed to predict their binding modes within various target proteins. This provides a mechanistic hypothesis for their biological activity, guiding the synthesis and evaluation of more potent and selective analogs. The reliability of the docking procedure is often validated by ensuring the root-mean-square deviation (RMSD) of the docked pose is low (typically below 2 Å). nih.gov
Table 2: Example of Molecular Docking Results for Heterocyclic Compounds Note: Data from studies on related heterocyclic cores to illustrate typical outputs.
| Compound Class | Target Protein | Key Interacting Residues | Binding Energy / Score | Reference |
| Azaindazoles | PBR | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257 to -286 kcal/mol | jocpr.com |
| Thiazolo[3,2-a]pyridines | α-amylase | Trp59, Tyr62, Gln63, His101, Asp197, His299 | -7.43 kcal/mol (best compound) | nih.gov |
Prediction and Validation of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. By calculating properties like rotational constants, vibrational frequencies (infrared and Raman), and NMR chemical shifts, a theoretical spectrum can be generated and compared with experimental data for validation.
A comprehensive spectroscopic and energetic characterization was performed for 3-aminoisoxazole using both DFT and high-level coupled-cluster techniques. nih.gov The calculations accurately predicted the rotational and quartic centrifugal distortion constants for the molecule. nih.gov This theoretical work was essential for the subsequent assignment of over five hundred transitions in the experimental millimeter-wave spectrum. nih.gov The study also correctly predicted that rotational transitions would be split into doublets due to the inversion motion of the amino group. nih.gov
Similarly, for 3-amino-5-hydroxypyrazole, DFT calculations using the B3LYP functional with various basis sets were used to compute the molecular geometry and vibrational frequencies. researchgate.net The calculated FT-IR and FT-Raman spectra showed good agreement with the experimentally recorded spectra, allowing for a detailed assignment of the vibrational modes. researchgate.net
These methods can be directly applied to this compound. By calculating its theoretical vibrational and rotational spectra, experimentalists can be guided in their search for and analysis of this compound. Furthermore, discrepancies between calculated and experimental spectra can point to environmental effects, such as solvent interactions or hydrogen bonding, that were not included in the initial theoretical model.
Applications of 3 Amino 5 Methylbenzisoxazole in Advanced Organic Synthesis
3-Amino-5-methylbenzisoxazole as a Key Building Block for Complex Heterocyclic Systems
The strategic placement of the amino group on the this compound scaffold makes it an ideal precursor for the synthesis of larger, more complex heterocyclic structures. The amine serves as a handle for annulation reactions, where new rings are fused onto the existing benzisoxazole core.
A primary application of amino-heterocycles like this compound is in the construction of fused polycyclic systems, particularly those containing a quinoline (B57606) moiety. The Friedländer annulation is a classic and powerful method for synthesizing quinolines, typically involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-dicarbonyl compound).
In this context, this compound can serve as the amine component. Its reaction with various β-ketoesters or 1,3-diketones can lead to the formation of isoxazolo[5,4-b]quinolines, a class of tetracyclic heterocycles. The reaction proceeds via an initial condensation between the amino group of the benzisoxazole and the ketone of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the new fused pyridine (B92270) ring. The methyl group at the 5-position of the benzisoxazole ring would be retained in the final product, allowing for tailored substitution.
Table 1: Potential Isoxazolo[5,4-b]quinoline Derivatives from this compound This table illustrates the expected products from the reaction of this compound with various β-dicarbonyl compounds based on the principles of the Friedländer annulation.
| β-Dicarbonyl Reactant | R1 | R2 | Resulting Fused Product (General Structure) |
| Ethyl acetoacetate | -CH₃ | -OEt | 2-Methyl-isoxazolo[5,4-b]quinolin-4-ol |
| Diethyl malonate | -OEt | -OEt | 2-Hydroxy-isoxazolo[5,4-b]quinoline-4-carboxylic acid ethyl ester |
| Acetylacetone | -CH₃ | -CH₃ | 2,4-Dimethyl-isoxazolo[5,4-b]quinoline |
| Benzoylacetone | -Ph | -CH₃ | 2-Methyl-4-phenyl-isoxazolo[5,4-b]quinoline |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. researchgate.net The structural features of this compound make it a suitable candidate for MCRs designed to generate molecular diversity. Its nucleophilic amino group can readily participate in condensation reactions that initiate many MCR cascades.
For example, it could function as the amine component in a Biginelli-type reaction with an aldehyde and a β-ketoester to produce dihydropyrimidinone-fused benzisoxazoles. Similarly, its participation in Ugi or Passerini reactions could lead to the synthesis of complex peptide-like structures incorporating the benzisoxazole motif. The value of using a building block like this compound in MCRs lies in its ability to introduce a rigid, fused-ring system into the final product, which can be crucial for achieving desired biological activities or material properties.
Table 2: Plausible Multi-Component Reactions Involving this compound This table outlines hypothetical MCRs and the resulting complex heterocyclic scaffolds.
| MCR Type | Other Reactants | Potential Product Class |
| Biginelli Reaction | Aromatic Aldehyde, Ethyl Acetoacetate | Dihydropyrimidinone-fused benzisoxazoles |
| Hantzsch Dihydropyridine Synthesis | 2 eq. β-Ketoester, Aldehyde | Dihydropyridine-annulated benzisoxazoles |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamide derivatives of 3-aminobenzisoxazole |
Utilization of this compound in Catalyst and Ligand Design
The development of novel ligands is central to advancing transition metal catalysis. Heterocyclic compounds containing suitably positioned donor atoms are cornerstones of ligand design. This compound possesses two potential coordination sites: the exocyclic amino nitrogen and the endocyclic isoxazole (B147169) nitrogen (N-2).
This arrangement allows it to potentially act as a bidentate N,N-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This structural motif is analogous to that of widely used ligands like 2-aminopyridine. By modifying the amino group or the benzene (B151609) ring, a family of ligands could be synthesized, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes. These complexes could then be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. While this application is largely prospective, it is founded on the well-established principles of coordination chemistry and catalyst development.
Applications in the Synthesis of Precursors for Research Probes
Research probes are specialized molecules used to study biological systems, often relying on properties like fluorescence or specific binding to a biological target. The synthesis of fused heterocyclic systems, particularly those containing extended π-conjugated systems, is a common strategy for creating fluorescent molecules.
The isoxazolo[5,4-b]quinolines, which can be synthesized from this compound as described in section 6.1.1, represent a class of compounds with potential as fluorescent scaffolds. ijpsdronline.com The rigid, planar nature of this tetracyclic system is conducive to strong fluorescence emission. Further functionalization of the quinoline or benzisoxazole rings could be used to modulate the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) or to attach linkers for conjugation to biomolecules. Therefore, this compound serves as a valuable starting material for precursors to novel fluorescent dyes and probes for applications in cellular imaging and biochemical assays.
Advanced Analytical Methodologies for the Characterization and Research Oriented Detection of 3 Amino 5 Methylbenzisoxazole
Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental in determining the molecular structure of 3-Amino-5-methylbenzisoxazole. Each technique provides unique insights into the compound's atomic composition and bonding arrangement.
Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides access to the IR spectrum of 3-Amino-5-methylisoxazole (B124983). nist.gov The spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine group, C-H stretching for the methyl and aromatic ring protons, C=N and C=C stretching vibrations from the isoxazole (B147169) ring, and N-O stretching vibrations.
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of a molecule is determined by its electronic transitions. For this compound, the UV-Vis spectrum is expected to exhibit absorption maxima characteristic of the benzisoxazole chromophore. A study on a related azo-derivative of 3-amino-5-methylisoxazole reported an absorbance maximum at 507 nm, although this is heavily influenced by the azo dye component. researchgate.net The parent compound's absorption would occur at a significantly shorter wavelength. One study utilized a detection wavelength of 230 nm for HPLC analysis, indicating significant absorbance in that region. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of 98.10 g/mol . sigmaaldrich.com Electron ionization (EI) mass spectrometry data is available from the NIST WebBook. nist.gov High-resolution mass spectrometry provides the exact mass, which for the protonated molecule [M+H]⁺ is 99.0553. massbank.eu The fragmentation pattern provides structural information. Common fragments observed in LC-ESI-QTOF-MS/MS analysis include ions at m/z 43.0253 and other smaller fragments. massbank.eu
Table 1: Key Spectroscopic Data for this compound
| Technique | Parameter | Observed Value/Characteristic |
|---|---|---|
| Mass Spectrometry | Molecular Weight | 98.10 g/mol |
| Exact Mass ([M+H]⁺) | 99.0553 | |
| Key Fragment Ions (m/z) | 43.0253 | |
| UV-Vis Spectroscopy | Detection Wavelength | 230 nm |
Chromatographic Methods for Purity Assessment and Quantification in Research Samples (HPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of this compound. A reported method for its detection utilizes a C18 reversed-phase column with a mobile phase consisting of 30% acetonitrile (B52724) and 70% ultrapure water containing 0.1% formic acid in an isocratic mode. mdpi.com The detection is typically performed using a UV detector at 230 nm. mdpi.com This method allows for the effective separation and quantification of the compound in various matrices. Several patents describing the synthesis of this compound report purity levels determined by HPLC, often exceeding 98%. google.com
Gas Chromatography (GC): Gas chromatography is another valuable technique for assessing the purity of this compound. Commercial suppliers often specify the purity of the compound as determined by GC, with values typically greater than 97%. tcichemicals.com Due to the presence of a polar amino group, derivatization is often necessary for the GC analysis of such compounds to improve volatility and chromatographic peak shape. sigmaaldrich.com Common derivatization reagents for amino groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net These reagents react with the active hydrogens on the amino group to form less polar and more volatile derivatives suitable for GC analysis. sigmaaldrich.com
Table 2: HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Extend-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 30% Acetonitrile / 70% Ultrapure Water (0.1% Formic Acid) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Elution Mode | Isocratic |
Source: Adapted from Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. mdpi.com
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
Advanced Hyphenated Techniques in the Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the sensitive and selective detection of this compound in complex mixtures. A detailed LC-ESI-QTOF-MS/MS analysis has been reported, providing high-resolution mass data. massbank.eu In this method, the protonated molecule ([M+H]⁺) at an m/z of 99.0553 is selected and fragmented. The resulting tandem mass spectrum (MS/MS) shows characteristic product ions that can be used for unambiguous identification and structural confirmation. massbank.eu This technique is particularly useful in metabolic studies and for the detection of trace amounts of the compound. One synthetic procedure utilized HPLC-MS to confirm the absence of isomeric byproducts. google.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of this compound, derivatization is typically required prior to GC-MS analysis to increase volatility. sigmaaldrich.comresearchgate.net The resulting mass spectra of the derivatives exhibit characteristic fragmentation patterns that can be used for identification. For instance, trimethylsilyl (TMS) derivatives of amino compounds often show fragments corresponding to the loss of a methyl group (M-15) or other characteristic fragments of the silyl group. researchgate.net
Table 3: LC-ESI-QTOF-MS/MS Data for this compound
| Parameter | Value |
|---|---|
| Instrument Type | LC-ESI-QTOF |
| Ionization Mode | Positive |
| Precursor Ion (m/z) | 99.0553 ([M+H]⁺) |
| Collision Energy | 40 V |
| Major Fragment Ion (m/z) | 43.0253 |
Source: MassBank, Record: MSBNK-BAFG-CSL23111016488. massbank.eu
Mechanistic Biological Studies and Potential Pharmacological Target Interactions of 3 Amino 5 Methylbenzisoxazole Derivatives
Investigation of Enzyme Inhibition Mechanisms by 3-Amino-5-methylbenzisoxazole Analogues
Analogues built upon the 3-aminobenzisoxazole scaffold have been identified as potent inhibitors of several enzymes, most notably receptor tyrosine kinases (RTKs). RTKs are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Their dysregulation is frequently implicated in diseases such as cancer.
The primary mechanism of inhibition by these analogues is competitive binding at the ATP-binding site of the enzyme. For instance, a series of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives, which are analogues, act as potent inhibitors of the epidermal growth factor receptor (EGFR) and other members of the erbB family by competing with ATP for its binding pocket. nih.gov This competitive inhibition prevents the transfer of a phosphate group (phosphorylation) to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade. nih.gov
Studies on various enzyme inhibitors have elucidated different modes of action, including competitive, noncompetitive, and uncompetitive inhibition. While many benzisoxazole derivatives act as competitive inhibitors, the specific kinetics can vary depending on the enzyme and the chemical structure of the analogue. For example, some 2-amino thiazole derivatives have shown potent inhibition against carbonic anhydrase and cholinesterase isoenzymes, with inhibition constants (Ki) in the low micromolar to nanomolar range. nih.gov
Table 1: Enzyme Inhibition Data for Representative Kinase Inhibitor Analogues
| Compound Class | Target Enzyme | Inhibition Constant (IC50) | Mechanism of Action |
| Pyrido[3,4-d]pyrimidine Analogue | Epidermal Growth Factor Receptor (EGFR) | 0.08 nM | Competitive (ATP-binding site) nih.gov |
| 3-Vinylindazole Derivative | Tropomyosin receptor kinase A (TrkA) | 1.6 nM | Kinase Function Suppression nih.gov |
| 3-Vinylindazole Derivative | Tropomyosin receptor kinase B (TrkB) | 2.9 nM | Kinase Function Suppression nih.gov |
| 3-Vinylindazole Derivative | Tropomyosin receptor kinase C (TrkC) | 2.0 nM | Kinase Function Suppression nih.gov |
Receptor Binding Profiling and Modulatory Effects at a Molecular Level
The therapeutic potential of this compound derivatives is defined by their binding affinity and selectivity for specific biological receptors. Extensive research has profiled these compounds against families of RTKs, revealing potent inhibitory activity.
Specifically, 3-amino-benzo[d]isoxazoles incorporating an N,N'-diphenyl urea (B33335) moiety have been shown to potently inhibit both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. These receptors are key mediators of angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis. By binding to these receptors, the compounds act as inhibitors, blocking the signaling that leads to endothelial cell proliferation and migration.
The affinity of these ligands for their target receptors is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). For example, a representative 3-vinylindazole derivative demonstrated high-affinity binding to Tropomyosin receptor kinases TrkA, TrkB, and TrkC with Kd values of 1.6, 3.1, and 4.9 nM, respectively. nih.gov This indicates a strong and specific interaction at the molecular level. The modulatory effect is typically inhibitory, leading to a classification of these compounds as receptor antagonists or inverse agonists.
Cellular Pathway Modulation by this compound in In Vitro Systems (Mechanism of Action)
The inhibition of receptor tyrosine kinases by 3-aminobenzisoxazole derivatives at the molecular level translates into the modulation of critical intracellular signaling pathways. In in vitro systems, such as cultured human cancer cell lines, these compounds have been shown to effectively block signal transduction cascades that are essential for cell proliferation and survival.
EGFR, for instance, upon activation, triggers several downstream pathways, including the RAS/mitogen-activated protein kinase (MAPK) and the phosphoinositide-3-kinase (PI3K)/Akt pathways. pensoft.netdundee.ac.uk These pathways are central to mediating cellular responses like proliferation, transformation, and metastasis. dundee.ac.uk By inhibiting EGFR, benzisoxazole-based compounds prevent the autophosphorylation of the receptor, which is the initial step in the signaling cascade. nih.gov This has been demonstrated in A431 human epidermoid carcinoma cells, where these inhibitors effectively suppress EGFR autophosphorylation. nih.gov
Similarly, the inhibition of Trk receptors by selective inhibitors potently suppresses the proliferation of BaF3 cells that have been transformed to depend on neurotrophic receptor tyrosine kinase (NTRK) fusions for their growth. nih.gov Furthermore, certain derivatives have shown the ability to overcome resistance to existing therapies. For example, one compound exhibited strong inhibition against cells with mutations (NTRK1-G667C or NTRK3-G696A) that confer resistance to the drug Larotrectinib. nih.gov
Structure-Based Ligand Design and Rational Drug Design Principles Derived from this compound Scaffold
The 3-aminobenzisoxazole core is considered a privileged scaffold in medicinal chemistry, serving as a foundational structure for rational drug design. nih.govnih.gov This approach uses the three-dimensional structure of the target protein to design molecules that bind to it with high affinity and selectivity.
Structure-activity relationship (SAR) studies are central to this process. SAR investigations systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. For trisubstituted isoxazoles designed as allosteric inhibitors, even small changes, such as the introduction of a fluoro substituent or altering a linker from an ether to a thioether, can significantly impact potency. researchgate.net These studies have shown that hydrophobic interactions and specific hydrogen bond formations are often critical for high-affinity binding. researchgate.net
Molecular docking simulations are computational tools used to predict the binding mode and affinity of a ligand to its target receptor. nih.gov For example, docking studies of novel anti-tumor 1, 2, 4-triazole derivatives incorporating an aminobenzoic acid moiety helped to visualize their interaction with the EGFR tyrosine kinase active site, showing key hydrogen bonds and pi-alkyl interactions that stabilize the complex. pensoft.netmdpi.com Such insights allow chemists to rationally design next-generation inhibitors with improved properties, guided by the structural features of the benzisoxazole scaffold.
Microbiological Degradation Pathways and Fate of 3-Amino-5-methylisoxazole (B124983) as an Intermediate
In the context of environmental science, 3-amino-5-methylisoxazole (3A5MI) is a significant and persistent intermediate product formed during the degradation of the widely used sulfonamide antibiotic, sulfamethoxazole (SMX). nih.govnih.gov Due to its refractory nature, 3A5MI can accumulate in the environment, posing potential ecological risks. nih.gov
Microbial degradation is a key process in the elimination of this pollutant. nih.gov Researchers have isolated bacterial strains capable of breaking down 3A5MI. One such strain, Nocardioides sp. N39, can utilize 3A5MI as its sole source of carbon, nitrogen, and energy. nih.govnih.gov The degradation of 3A5MI by this strain is influenced by several factors.
Table 2: Optimal Conditions for 3A5MI Degradation by Nocardioides sp. N39
| Parameter | Optimal Condition | Finding |
| Initial Concentration | < 100 mg/L | Complete degradation of 15 mg/L observed within 24 hours. nih.gov |
| Temperature | 25–35 °C | Favorable for bacterial growth and degradation activity. nih.gov |
| pH | Alkaline | An alkaline environment promotes the degradation process. nih.gov |
| Oxygen | Aerobic | The presence of dissolved oxygen is required for degradation. nih.gov |
Studies using microbial fuel cells (MFCs) have also demonstrated the effective degradation of both SMX and its product, 3A5MI. researchgate.netresearchgate.net In these systems, approximately 85% of SMX can be degraded within 12 hours, with subsequent mineralization of the toxic 3A5MI intermediate. researchgate.netresearchgate.net The degradation pathway involves the progressive elimination of nitrogen atoms from the molecules. researchgate.net In experiments with cell extracts of Microbacterium sp., the degradation of SMX led to the formation of 3A5MI and sulfite at nearly equimolar rates.
Emerging Research Directions and Unexplored Applications of 3 Amino 5 Methylbenzisoxazole
Development of Novel and Efficient Synthetic Paradigms for 3-Amino-5-methylbenzisoxazole
The synthesis of benzisoxazole derivatives, including this compound, has traditionally involved multi-step processes that can be inefficient and lack broad applicability for creating diverse analogues for biological screening. nih.gov Consequently, a significant area of emerging research is the development of more direct, efficient, and versatile synthetic methodologies.
Recent advancements have focused on innovative strategies such as [3+2] cycloaddition reactions. One such approach involves the in situ generation of highly reactive intermediates like nitrile oxides and arynes from readily available precursors. nih.gov This method offers a direct route to functionalized benzisoxazoles under mild reaction conditions, allowing for a wider variety of substituents at the 3-position of the benzisoxazole core. nih.gov
Another promising strategy involves a divergent and regioselective synthesis from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org This method allows for the selective formation of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common intermediate, providing a flexible approach to generating a library of related compounds. organic-chemistry.org Furthermore, a triphenylphosphine (B44618) (PPh₃)-mediated Barbier-Grignard-type reaction has been reported as an efficient and facile method for synthesizing 3-aryl or alkyl-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. organic-chemistry.org
A novel synthesis of 3-amino-1,2-benzisoxazoles has been described starting from 2-[(isopropylideneamino)oxy]benzonitrile. researchgate.net Additionally, a microwave-assisted, fluorous synthetic route has been developed for producing 3-amino-1,2-benzisoxazoles, which involves linking a fluorous oxime tag to a benzonitrile derivative, followed by cyclization and cleavage. researchgate.net
While not specific to this compound, a patented method for the preparation of the related compound 3-amino-5-methyl isoxazole (B147169) highlights a three-step process starting from ethyl acetate (B1210297) and acetonitrile (B52724). google.com This underscores the ongoing efforts to develop novel and more efficient synthetic routes for this class of compounds.
Table 1: Emerging Synthetic Methodologies for Benzisoxazole Derivatives
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| [3+2] Cycloaddition | In situ generation of nitrile oxides and arynes. nih.gov | Direct, mild conditions, and allows for diverse functionalization. nih.gov |
| From o-hydroxyaryl N-H ketimines | Divergent and regioselective synthesis. organic-chemistry.org | Flexible route to different isomers and substituted derivatives. organic-chemistry.org |
| PPh₃-mediated Barbier-Grignard-type reaction | Facile reaction of 2-hydroxybenzonitriles with bromides. organic-chemistry.org | Efficient for introducing aryl or alkyl substituents at the 3-position. organic-chemistry.org |
| From 2-[(isopropylideneamino)oxy]benzonitrile | Novel route to 3-amino-1,2-benzisoxazoles. researchgate.net | Provides a specific pathway to the 3-amino functionality. |
| Microwave-assisted fluorous synthesis | Use of a fluorous oxime tag for cyclization and cleavage. researchgate.net | Potentially rapid and efficient synthesis with simplified purification. |
Potential Applications in Materials Science and Functional Polymers (e.g., as part of photo- or mechanoresponsive systems)
The unique structural and electronic properties of the benzisoxazole scaffold make it an attractive candidate for incorporation into advanced materials and functional polymers. nih.gov While specific research on this compound in this area is still emerging, the broader class of benzisoxazole and related heterocyclic compounds shows significant promise.
One area of interest is the development of photoresponsive materials. These "smart" materials can change their properties in response to light, making them suitable for applications such as light-driven actuators, photo-patterning, and optical data storage. rsc.orgmdpi.comrug.nl The incorporation of photochromic moieties, such as azobenzene, into polymer backbones allows for reversible trans-cis isomerization upon irradiation, leading to macroscopic changes in the material's shape or properties. rsc.orgbohrium.comrsc.org The benzisoxazole ring, with its aromatic nature and potential for electronic modulation, could be functionalized and integrated into such polymer systems to influence their photoresponsive behavior.
The development of polymers with interconnected azobenzene moieties has been shown to amplify photo-actuation performance, resulting in materials with significantly higher photostrains and faster kinetics. rsc.org The rigid and planar structure of the benzisoxazole core could potentially be used to further enhance the organization and cooperative switching of photoresponsive units within a polymer network.
Mechanoresponsive systems, which change their properties in response to mechanical stress, represent another frontier. The inherent rigidity of the benzisoxazole structure could be harnessed to create polymers with unique mechanical properties. While direct examples involving this compound are not yet prevalent, the broader field of heterocyclic chemistry in materials science suggests a promising avenue for future exploration.
Advanced Mechanistic Investigations into Biological Activity and Molecular Interactions
The benzisoxazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. nih.govresearchgate.net Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antipsychotic properties. nih.govresearchgate.netisca.me Emerging research is focused on moving beyond simple activity screening to detailed mechanistic investigations of how these compounds interact with their biological targets at a molecular level.
For instance, certain benzisoxazole derivatives have been identified as potent and selective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. isca.meacs.org Advanced studies in this area would involve techniques such as X-ray crystallography of the inhibitor bound to the enzyme, detailed kinetic analysis, and computational modeling to elucidate the specific molecular interactions responsible for inhibition. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.
The anticancer activity of benzisoxazole derivatives is another area of intense investigation. nih.gov Research is moving towards identifying the specific cellular pathways and molecular targets that are modulated by these compounds. This includes studies on their ability to inhibit key enzymes in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) kinases, or to induce apoptosis through specific signaling cascades. nih.gov
Furthermore, the antimicrobial properties of benzisoxazole derivatives are being explored in greater detail. nih.gov Mechanistic studies may focus on how these compounds disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with other vital cellular processes in microorganisms.
Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in this compound Research
The fields of cheminformatics, artificial intelligence (AI), and machine learning (ML) are revolutionizing drug discovery and materials science. astrazeneca.combiomedres.usmdpi.comnih.govharvard.edu These computational tools are being increasingly applied to the study of benzisoxazole derivatives to accelerate the discovery and optimization of new compounds with desired properties. nih.gov
One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the structural features of benzisoxazole derivatives with their biological activity. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources.
Molecular docking simulations are another powerful tool for investigating the molecular interactions between benzisoxazole derivatives and their biological targets. nih.gov These simulations can predict the binding mode and affinity of a compound within the active site of a protein, providing valuable insights for lead optimization.
AI and machine learning algorithms, particularly deep learning, are being employed to predict a wide range of molecular properties, including bioactivity, solubility, and toxicity. biomedres.us These models can be trained on large datasets of known compounds to learn complex patterns and make accurate predictions for novel benzisoxazole derivatives. Furthermore, generative models can be used for de novo drug design, creating entirely new molecular structures with optimized properties. harvard.edu
The integration of these computational approaches is expected to significantly accelerate the research and development of new applications for this compound and its derivatives, from novel therapeutics to advanced functional materials.
Table 2: Computational Approaches in this compound Research
| Computational Tool | Application | Potential Impact |
| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on molecular structure. nih.gov | Prioritize promising compounds for synthesis and testing. nih.gov |
| Molecular Docking | Simulate the binding of molecules to biological targets. nih.gov | Elucidate mechanisms of action and guide lead optimization. nih.gov |
| Machine Learning/AI | Predict molecular properties and design novel compounds. biomedres.usharvard.edu | Accelerate the discovery of new drugs and materials. astrazeneca.comnih.gov |
Conclusion and Outlook on the Research Trajectory of 3 Amino 5 Methylbenzisoxazole
Summary of Key Achievements in the Synthesis and Chemical Reactivity of 3-Amino-5-methylbenzisoxazole
The synthesis of this compound has been approached through various routes, with a notable method involving a three-step process starting from readily available raw materials like ethyl acetate (B1210297) and acetonitrile (B52724). google.com This pathway proceeds via the formation of acetyl acetonitrile, followed by a reaction with p-toluenesulfonyl hydrazide to create a hydrazone, and subsequent ring closure with hydroxylamine (B1172632) under alkaline conditions. google.com This method is advantageous as it avoids the use of hazardous solvents like chloroform (B151607) and carbon tetrachloride. google.com Another synthetic strategy involves the reaction of nitrile compounds, such as 2,3-dibromobutyronitrile or 2-bromocrotononitrile, with hydroxyurea (B1673989) in the presence of an alkali metal hydroxide. google.comgoogle.com Maintaining the pH between 10.1 and 13 is crucial for this process. google.comgoogle.com Older methods also include the Hofmann rearrangement of 5-methylisoxazole-3-carboxamide.
The chemical reactivity of this compound is characterized by the nucleophilicity of its amino group. It serves as a versatile building block in various heterocyclization reactions. chemimpex.com For instance, it participates in multicomponent reactions to synthesize complex heterocyclic systems. However, studies have shown that in reactions with pyruvic acid derivatives, only the exocyclic amino group of this compound partakes in the heterocyclization, leading to the formation of furanones and pyrrolones. researchgate.netosi.lv The isoxazole (B147169) ring itself can undergo cleavage under certain rearrangement conditions. researchgate.net
A key application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, particularly sulfa drugs. google.comgoogle.com It is also used in the preparation of agrochemicals like herbicides and fungicides. chemimpex.com
Table 1: Selected Synthetic Routes to this compound
| Starting Materials | Key Reagents | Reaction Type | Noteworthy Features |
| Ethyl acetate, Acetonitrile | Metal alkali (e.g., NaH), p-Toluenesulfonyl hydrazide, Hydroxylamine hydrochloride, Potassium carbonate | Multi-step synthesis | Avoids chlorinated solvents google.com |
| 2,3-dibromobutyronitrile, 2-bromocrotononitrile, etc. | Hydroxyurea, Alkali metal hydroxide | Cyclization | pH control is critical google.comgoogle.com |
| 5-methylisoxazole-3-formamide | Sodium hypochlorite aqueous solution | Hofmann rearrangement | Yields can be variable google.com |
| 3-Hydroxybutanenitrile | Hydroxylamine hydrochloride, Potassium carbonate, Iron(III) chloride | Two-step synthesis | Provides good purity and yield chemicalbook.com |
Recap of Contributions to Synthetic Organic Chemistry and Mechanistic Biological Insights
This compound has made significant contributions to synthetic organic chemistry as a versatile precursor for a variety of heterocyclic compounds. chemimpex.com Its utility is demonstrated in the one-pot condensation reaction with β-naphthol and arylaldehydes, catalyzed by bismuth(III) trifluoromethanesulfonate, to produce naphtho[1,2-e] sigmaaldrich.comoxazines. sigmaaldrich.com This highlights its role in facilitating the efficient construction of complex molecular architectures. The compound's reactivity has been explored in multicomponent reactions, which are of contemporary interest for their ability to generate structural diversity in a single step. researchgate.netresearchgate.net
From a biological perspective, much of the research on this compound is linked to its role as a primary metabolite and degradation product of the antibiotic sulfamethoxazole. chemicalbook.com Its environmental persistence has prompted studies into its biodegradation. For example, the bacterium Nocardioides sp. N39 has been isolated and shown to utilize this compound as a sole source of carbon and nitrogen. mdpi.com Understanding the metabolic pathways of such microorganisms provides crucial insights into the environmental fate of sulfamethoxazole and its derivatives. Genomic studies of these degrading bacteria may reveal the genetic basis for this capability, which could be harnessed for bioremediation purposes. mdpi.com
Table 2: Applications of this compound in Synthesis
| Reaction Type | Reactants | Product Class | Significance |
| One-pot condensation | β-Naphthol, Arylaldehydes | Naphtho[1,2-e] sigmaaldrich.comoxazines | Efficient synthesis of complex heterocycles sigmaaldrich.com |
| Heterocyclization | Pyruvic acid derivatives | Furanones, Pyrrolones | Selective reactivity of the amino group researchgate.netosi.lv |
| Intermediate | - | Sulfa drugs | Important precursor in pharmaceutical synthesis google.comgoogle.com |
| Intermediate | - | Agrochemicals | Building block for herbicides and fungicides chemimpex.com |
Future Prospects and Remaining Challenges in this compound Research
Future research on this compound is likely to expand in several directions. In synthetic chemistry, there is potential for the development of novel multicomponent reactions that exploit the reactivity of both the amino group and the isoxazole ring. The design of new catalysts could enable more efficient and selective transformations, leading to the synthesis of novel bioactive molecules. chemimpex.com Given its role as a precursor, further exploration of its utility in the synthesis of a broader range of pharmaceutical and agrochemical compounds is warranted.
A significant challenge that remains is the complete understanding of its environmental impact and degradation pathways. While some degrading microorganisms have been identified, further research is needed to discover more efficient strains and to elucidate the enzymatic mechanisms involved in the breakdown of the isoxazole ring. mdpi.com This knowledge is critical for developing effective strategies to remove this persistent pollutant from the environment.
Furthermore, while its role as a metabolite of sulfamethoxazole is established, the intrinsic biological activity of this compound and its derivatives is an area ripe for investigation. Exploring its potential as a pharmacophore in its own right could lead to the discovery of new therapeutic agents. The development of novel unnatural amino acids, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, for solid-phase peptide synthesis opens up new avenues for creating peptide-based drugs with unique properties. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-5-methylbenzisoxazole, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via condensation reactions under reflux conditions. For example, refluxing substituted benzaldehydes with aminotriazole derivatives in ethanol with glacial acetic acid as a catalyst yields benzisoxazole analogs. Reaction time (4–6 hours), solvent polarity, and acid catalysis are critical for achieving >75% yield . Purity is verified using HPLC and NMR spectroscopy to confirm the absence of unreacted intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the aromatic proton environment and substituent positions (e.g., methyl and amino groups).
- X-ray Crystallography : Provides definitive structural data, such as bond angles and packing motifs. For example, monoclinic crystal systems (space group ) with unit cell parameters are reported for related benzoxazole derivatives .
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm) .
Q. What are the primary biological activities reported for benzisoxazole derivatives, and how does this compound compare?
- Benzisoxazole derivatives exhibit anti-inflammatory, antibacterial, and neuroleptic activities due to their aromatic heterocyclic core and substituent interactions. This compound’s methyl group enhances lipophilicity, potentially improving membrane permeability, while the amino group enables hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). For example, anticancer activity may differ between enzyme inhibition assays (e.g., IC values) and in vivo models due to metabolic stability. Cross-validation using orthogonal assays (e.g., fluorescence-based binding studies vs. crystallography) is recommended .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives in drug discovery?
- Structural Modifications : Introducing electron-withdrawing groups (e.g., halogens) or triazole moieties enhances metabolic stability .
- Prodrug Design : Masking the amino group with acetyl or benzyl protectors improves oral bioavailability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes, guiding rational design .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Toxicity : While not FDA-approved, in vitro cytotoxicity assays (e.g., MTT) suggest dose-dependent effects. Use concentrations below 100 µM in cell-based studies .
- Handling : Wear PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers at –20°C to prevent degradation .
Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
- Optimize Catalysts : Replace glacial acetic acid with Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Purification Techniques : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in benzisoxazole analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
